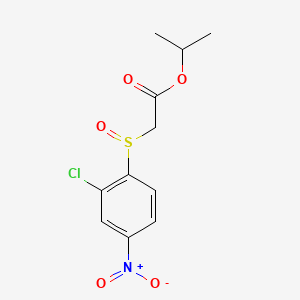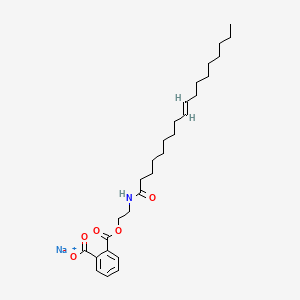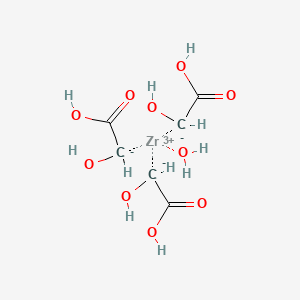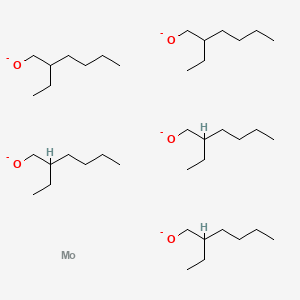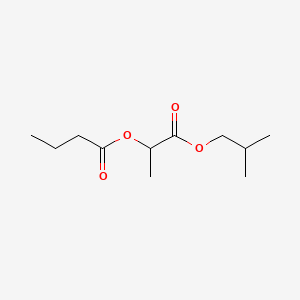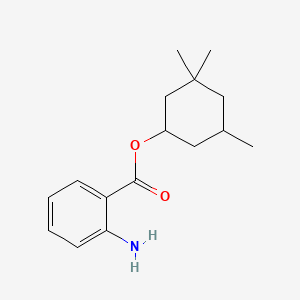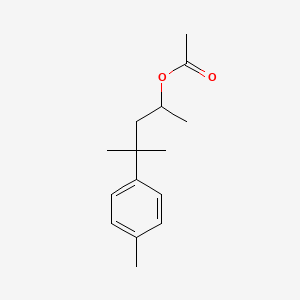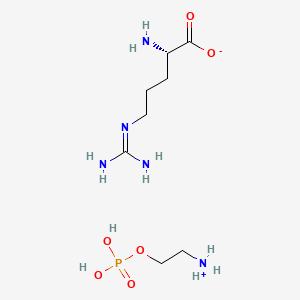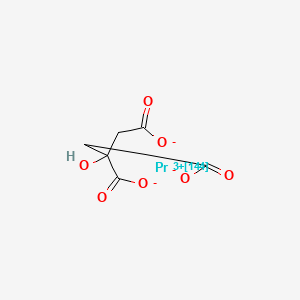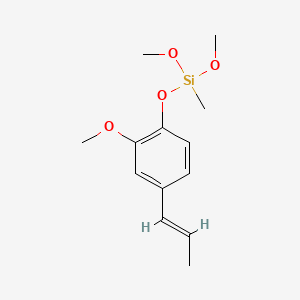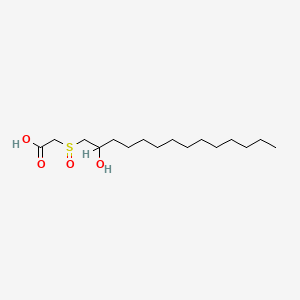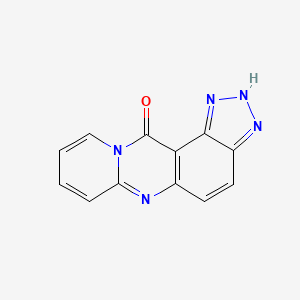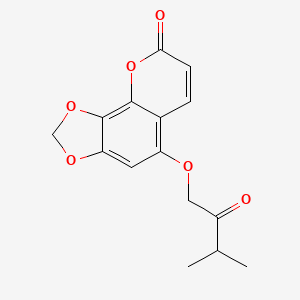
8H-1,3-Dioxolo(4,5-h)(1)benzopyran-8-one, 5-(3-methyl-2-oxobutoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sabandinone is a naturally occurring coumarin compound isolated from the plant species Pterocaulon virgatum . Coumarins are a class of organic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sabandinone involves the oxidative cyclization of prenylated phenolic compounds. The reaction conditions can be varied to direct the cyclization specifically to produce Sabandinone . The process typically involves the use of oxidizing agents and controlled reaction environments to ensure high yield and purity.
Industrial Production Methods: Industrial production of Sabandinone may involve the extraction of the compound from Pterocaulon virgatum using solvents such as chloroform. The extracted compound is then purified using chromatographic techniques to obtain Sabandinone in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Sabandinone undergoes various chemical reactions, including:
Oxidation: Sabandinone can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert Sabandinone into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions involving Sabandinone can lead to the formation of various substituted coumarins.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and alkylating agents are commonly used in substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
Sabandinone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and as a natural additive in cosmetic products
Mecanismo De Acción
The mechanism of action of Sabandinone involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammation pathways .
Comparación Con Compuestos Similares
Sabandinol: Another coumarin isolated from Pterocaulon virgatum, structurally similar to Sabandinone.
Isopurpurasol: A coumarin with similar biological activities.
Virgatol: Another naturally occurring coumarin from the same plant species.
Uniqueness: Sabandinone is unique due to its specific structural features and the distinct biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
33280-64-7 |
|---|---|
Fórmula molecular |
C15H14O6 |
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
5-(3-methyl-2-oxobutoxy)-[1,3]dioxolo[4,5-h]chromen-8-one |
InChI |
InChI=1S/C15H14O6/c1-8(2)10(16)6-18-11-5-12-15(20-7-19-12)14-9(11)3-4-13(17)21-14/h3-5,8H,6-7H2,1-2H3 |
Clave InChI |
YVJYYBSLUKPNBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)COC1=C2C=CC(=O)OC2=C3C(=C1)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


